3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial MRSA Structure-Activity Relationship

The compound 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 923094-94-4, molecular weight 372.2 g/mol) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold under active investigation for antibacterial applications, particularly against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile. The molecule features a 3-bromo substituent on the benzamide ring and a 3,4-dimethylphenyl group at the oxadiazole 5-position, a substitution pattern that, based on class-level SAR evidence, is expected to influence both halogen-dependent potency and lipophilicity-driven membrane interactions.

Molecular Formula C17H14BrN3O2
Molecular Weight 372.222
CAS No. 923094-94-4
Cat. No. B2660947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS923094-94-4
Molecular FormulaC17H14BrN3O2
Molecular Weight372.222
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)C
InChIInChI=1S/C17H14BrN3O2/c1-10-6-7-13(8-11(10)2)16-20-21-17(23-16)19-15(22)12-4-3-5-14(18)9-12/h3-9H,1-2H3,(H,19,21,22)
InChIKeyXMLGMFOEYKTTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 923094-94-4) – Compound Identity & Scaffold Context for Sourcing


The compound 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 923094-94-4, molecular weight 372.2 g/mol) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold under active investigation for antibacterial applications, particularly against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile [1][2]. The molecule features a 3-bromo substituent on the benzamide ring and a 3,4-dimethylphenyl group at the oxadiazole 5-position, a substitution pattern that, based on class-level SAR evidence, is expected to influence both halogen-dependent potency and lipophilicity-driven membrane interactions [1].

Why 3-Bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by a Generic 1,3,4-Oxadiazole Analog


Within the N-(1,3,4-oxadiazol-2-yl)benzamide series, minor structural variations produce large differences in antibacterial potency, spectrum, and mechanism. Published SAR demonstrates that the halogenation pattern on the benzamide ring directly dictates the minimum inhibitory concentration (MIC) against MRSA, with certain halogen-substituted analogs achieving sub-μg/mL activity while close analogs lacking the optimal halogen are orders of magnitude less potent [1]. Additionally, the aryl substituent at the oxadiazole 5-position modulates both target binding and physicochemical properties; the 3,4-dimethylphenyl group present in this compound confers a specific lipophilic signature that cannot be replicated by unsubstituted phenyl or mono-methyl analogs without altering membrane penetration and activity profile [1][2]. Therefore, procurement of the exact CAS 923094-94-4 compound is essential for reproducing published biological results or progressing structure-activity relationship (SAR) campaigns, as generic substitution risks invalidating potency, selectivity, and mechanism-of-action data.

Quantitative Differentiation Evidence for 3-Bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Versus Closest Analogs


MRSA Antibacterial Potency: Halogen-Dependent MIC Shift in N-(1,3,4-Oxadiazol-2-yl)benzamide Series

In a systematic halogenation study of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, the introduction of halogen substituents on the benzamide ring produced dramatic, position-dependent shifts in MIC against MRSA. The lead compound HSGN-2241 (a specific halogenated analog within this series) exhibited MIC values in the sub-μg/mL range against multiple MRSA clinical isolates and demonstrated rapid bactericidal activity [1]. While the exact MIC value for 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide was not individually reported in the available full-text dataset, class-level SAR trends indicate that 3-bromo substitution contributes to membrane depolarization activity and that the 3,4-dimethylphenyl oxadiazole substituent enhances potency relative to unsubstituted phenyl analogs [1][2]. Compounds lacking the 3-bromo or bearing alternative halogens at different positions showed reduced or altered antibacterial profiles, confirming that the specific substitution pattern is a critical determinant of biological outcome [1].

Antibacterial MRSA Structure-Activity Relationship

Gram-Positive Selectivity and Membrane Depolarization Mechanism Versus Broad-Spectrum Comparators

The N-(1,3,4-oxadiazol-2-yl)benzamide class, including halogenated analogs, operates through a membrane-depolarizing mechanism distinct from conventional antibiotics such as vancomycin or linezolid [1]. HSGN-2241, a close structural relative, caused rapid potassium ion release and cytoplasmic membrane depolarization in MRSA, leading to bactericidal killing. Importantly, HSGN-2241 did not lyse human red blood cells at antibacterial concentrations, indicating Gram-positive selectivity [1]. While direct hemolysis data for the 3-bromo-3,4-dimethylphenyl variant are not reported, the published SAR suggests that the 3-bromo group contributes to membrane-targeting activity without introducing non-specific eukaryotic membrane toxicity, a profile that differentiates this scaffold from membrane-disrupting cationic peptides that often exhibit broad cytotoxicity [1].

Mechanism of Action Membrane Depolarization Gram-Positive Selectivity

Biofilm Eradication Activity Against Pre-Formed MRSA Biofilms Versus Conventional Antibiotics

A key differentiator of the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide series is the ability to eradicate pre-formed MRSA biofilms, a property lacking in most conventional anti-MRSA agents [1]. HSGN-2241 demonstrated significant biofilm eradication at concentrations near its planktonic MIC, whereas vancomycin and daptomycin showed minimal biofilm activity even at supra-MIC concentrations. The 3-bromo substitution pattern contributes to the physicochemical properties (enhanced lipophilicity from the 3,4-dimethylphenyl group) that facilitate penetration of the biofilm matrix and access to embedded persister cells. While direct biofilm eradication quantification for CAS 923094-94-4 awaits individual profiling, its structural alignment with the biofilm-active halogenated series supports its candidacy as a biofilm-targeting probe [1].

Biofilm Eradication MRSA Antibiotic Tolerance

Synergy with Standard-of-Care Antibiotics: Checkerboard Assay Data for Halogenated Oxadiazole-Benzamides

HSGN-2241, a halogenated analog within the same N-(1,3,4-oxadiazol-2-yl)benzamide series, exhibited synergistic interactions with daptomycin, vancomycin, and linezolid in checkerboard assays against MRSA, with fractional inhibitory concentration indices (FICI) ≤ 0.5 indicating synergy [1]. This synergy is mechanistically linked to membrane depolarization, which enhances the uptake or activity of cell-wall- and protein-synthesis-targeting antibiotics. The 3-bromo and 3,4-dimethylphenyl substituents present in CAS 923094-94-4 are expected to support similar synergistic behavior, making the compound a rational choice for combination therapy studies where non-halogenated or differently substituted analogs may fail to potentiate partner drugs [1].

Antibiotic Synergy Combination Therapy MRSA

Clostridioides difficile Potency Differentiation: Halogen-Enhanced Activity Over Vancomycin

In a parallel study on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, trifluoromethylthio- and halogen-containing analogs achieved MIC values as low as 0.003 μg/mL (0.007 μM) against C. difficile clinical isolates, surpassing the potency of vancomycin (MIC ~1 μg/mL) by more than 300-fold [1]. Although this extreme potency was reported for HSGN-218 rather than the 3-bromo-3,4-dimethylphenyl variant, the study explicitly established that halogen substitution is the primary driver of ultrapotent anti-C. difficile activity [1]. The 3-bromo compound, bearing both a halogen and a lipophilic dimethylphenyl group, is positioned within the same potency-enhancing SAR trajectory and serves as a valuable intermediate for further optimization toward gut-restricted C. difficile therapeutics [1].

Clostridioides difficile Halogen Substitution MIC

Absence of Mammalian Cytotoxicity at Antibacterial Concentrations: Selectivity Profile

Initial safety profiling of HSGN-2241 revealed no lysis of human red blood cells at concentrations exceeding the antibacterial MIC [1]. Furthermore, the lead analog HSGN-218 was non-toxic to mammalian colon cells and demonstrated gut-restrictive pharmacokinetics in mice [2]. These findings indicate that the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, including the 3-bromo-substituted variant, possesses an intrinsic therapeutic window that distinguishes it from cationic antimicrobial peptides and other membrane-active agents that frequently cause hemolysis. While direct cytotoxicity data for CAS 923094-94-4 are not published, its membership in this scaffold class supports a favorable selectivity expectation relative to non-halogenated or differently substituted benzamides that may exhibit altered membrane partitioning and toxicity profiles [1][2].

Selectivity Cytotoxicity Safety

Optimal Application Scenarios for Procuring 3-Bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide


MRSA Biofilm Eradication Probe Development

This compound serves as a structural analog within the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide series that has demonstrated potent biofilm eradication activity against pre-formed MRSA biofilms [1]. Research groups focusing on chronic staphylococcal infections, prosthetic joint infections, or catheter-related biofilms can utilize CAS 923094-94-4 as a tool compound to explore biofilm penetration SAR and to benchmark against the lead compound HSGN-2241. The 3-bromo and 3,4-dimethylphenyl substituents provide a specific lipophilic signature that is expected to influence biofilm matrix interaction, making this compound a rational choice for medicinal chemistry optimization campaigns targeting biofilm-associated MRSA.

Mechanism-of-Action Studies on Membrane Depolarization in Gram-Positive Bacteria

The N-(1,3,4-oxadiazol-2-yl)benzamide class operates via a potassium-ion-release membrane depolarization mechanism that is distinct from standard-of-care antibiotics [1]. Procuring the 3-bromo-3,4-dimethylphenyl analog enables direct comparison with non-halogenated or differently substituted variants in K+ efflux, membrane potential (DiSC3(5)), and permeability assays. Such studies are essential for establishing the precise role of the 3-bromo group in triggering depolarization and for validating whether the 3,4-dimethylphenyl group enhances membrane partitioning, thereby informing the design of next-generation membrane-active antibacterials.

Antibiotic Synergy and Combination Therapy Screening

Given that close structural analogs (HSGN-2241) exhibit FICI ≤ 0.5 synergy with daptomycin, vancomycin, and linezolid [1], this compound is a candidate for checkerboard and time-kill synergy panels against MRSA and vancomycin-intermediate S. aureus (VISA). Procurement of the exact compound allows research groups to test whether the 3-bromo substitution and 3,4-dimethylphenyl group maintain or enhance the synergistic phenotype, a critical step in developing adjunctive therapies that can rescue the activity of last-line antibiotics against multidrug-resistant Gram-positive infections.

Clostridioides difficile Drug Discovery SAR Expansion

The scaffold's ultrapotent anti-C. difficile activity (MIC as low as 0.003 μg/mL for optimized halogenated analogs) positions this compound as an intermediate for further halogenation and aryl substitution optimization [2]. Medicinal chemistry teams pursuing gut-restricted C. difficile therapeutics can use CAS 923094-94-4 as a starting point for systematic SAR studies, evaluating how the 3-bromo group and 3,4-dimethylphenyl substituent influence potency, gut permeability, and recurrence suppression relative to the lead compound HSGN-218. The compound's predicted sub-μg/mL MIC makes it a valuable benchmark for in vitro screening cascades.

Quote Request

Request a Quote for 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.